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Compound of Interest

Compound Name: Arachidonoyl Serinol

Cat. No.: B14815176 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Arachidonoyl Serinol (ARA-S) is an endogenous endocannabinoid-like lipid that has garnered

significant interest for its unique pharmacological profile. Unlike classical endocannabinoids,

ARA-S exhibits distinct receptor interaction patterns, suggesting its potential as a selective

modulator of specific lipid signaling pathways. This guide provides an objective comparison of

the cross-reactivity of ARA-S with various lipid receptors, supported by available experimental

data, detailed methodologies, and signaling pathway visualizations to aid in research and drug

development endeavors.

Quantitative Comparison of Receptor Interactions
The following table summarizes the known interactions of Arachidonoyl Serinol with key lipid

receptors. It is important to note that while ARA-S has been shown to have functional effects

mediated by GPR55 and GPR18, specific binding affinity (Ki) or potency (EC50) values for

ARA-S at these receptors are not consistently reported in the literature.
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Receptor Ligand
Interaction
Type

Affinity (Ki) /
Potency
(EC50)

Reference

Cannabinoid

Receptor 1

(CB1)

Arachidonoyl

Serinol

Very Weak

Agonist
> 10,000 nM [1]

Cannabinoid

Receptor 2

(CB2)

Arachidonoyl

Serinol

No significant

binding

No displacement

up to 30 µM
[1]

Transient

Receptor

Potential

Vanilloid 1

(TRPV1)

Arachidonoyl

Serinol

No significant

binding

No displacement

up to 30 µM
[1]

G Protein-

Coupled

Receptor 55

(GPR55)

Arachidonoyl

Serinol
Agonist

Data not

available; pro-

angiogenic

effects are

mediated via

GPR55

G Protein-

Coupled

Receptor 18

(GPR18) /

"Abnormal

Cannabidiol

Receptor"

Arachidonoyl

Serinol

Low-efficacy

partial

agonist/antagoni

st

Data not

available;

induces

vasorelaxation

with an EC50 of

550 nM (rat

mesenteric

artery) and

≈1,200 nM (rat

aorta)

[1]
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Understanding the methodologies used to determine these interactions is crucial for

interpreting the data and designing future experiments.

Radioligand Competition Binding Assay for CB1 and
CB2 Receptors
This assay is employed to determine the binding affinity of a test compound (Arachidonoyl
Serinol) by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

Membranes are prepared from cells or tissues endogenously expressing or recombinantly

overexpressing CB1 or CB2 receptors.

Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

The resulting supernatant is then ultracentrifuged to pellet the membranes.

The membrane pellet is washed and resuspended in a binding buffer.

2. Binding Reaction:

A constant concentration of a high-affinity radioligand (e.g., [3H]CP55,940) is incubated with

the prepared membranes.

Increasing concentrations of the unlabeled test compound (Arachidonoyl Serinol) are

added to compete for binding with the radioligand.

Non-specific binding is determined in the presence of a high concentration of a non-

radiolabeled, high-affinity standard ligand.

The reaction is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period

(e.g., 60-90 minutes) to reach equilibrium.

3. Separation and Detection:
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The reaction is terminated by rapid filtration through glass fiber filters, which traps the

receptor-bound radioligand while allowing the unbound radioligand to pass through.

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined.

The binding affinity (Ki) of the test compound is then calculated from the IC50 value using

the Cheng-Prusoff equation.

Calcium Mobilization Assay for GPR55 and GPR18
This functional assay measures the ability of a compound to activate Gq-coupled receptors,

such as GPR55 and GPR18, by detecting changes in intracellular calcium levels.

1. Cell Culture and Dye Loading:

Cells stably or transiently expressing the receptor of interest (GPR55 or GPR18) are seeded

into a multi-well plate.

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a

physiological buffer. The dye is able to cross the cell membrane and is cleaved by

intracellular esterases, trapping it inside the cell.

2. Compound Addition:

The plate is placed in a fluorescence plate reader with automated injection capabilities.

A baseline fluorescence reading is taken before the addition of the test compound.

The test compound (Arachidonoyl Serinol) at various concentrations is then automatically

injected into the wells.
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3. Signal Detection:

The fluorescence intensity is monitored in real-time.

Upon receptor activation and subsequent Gq signaling, inositol trisphosphate (IP3) is

generated, leading to the release of calcium from intracellular stores (endoplasmic

reticulum).

The binding of calcium to the fluorescent dye results in a significant increase in its

fluorescence intensity.

4. Data Analysis:

The change in fluorescence intensity is plotted against the concentration of the test

compound.

The concentration of the compound that produces 50% of the maximal response (EC50) is

calculated to determine its potency as an agonist.

Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathways

activated by Arachidonoyl Serinol and a typical experimental workflow for assessing its

receptor cross-reactivity.
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Caption: GPR55 Signaling Pathway Activated by Arachidonoyl Serinol.
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Caption: GPR18 Signaling Pathway Activated by Arachidonoyl Serinol.
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Caption: Experimental Workflow for Receptor Cross-Reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14815176#cross-reactivity-of-arachidonoyl-serinol-
with-other-lipid-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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